N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide
Description
Historical Development of Heterocyclic Medicinal Chemistry
The foundation of heterocyclic chemistry traces to early 19th-century discoveries, with Brugnatelli’s isolation of alloxan from uric acid in 1818 marking the first systematic study of oxygen-nitrogen heterocycles. The 1830s witnessed pivotal advancements, including Runge’s identification of pyrrole through bone distillation and Döbereiner’s synthesis of furfural from starch. These milestones established heterocycles as critical components of organic synthesis, later amplified by the isolation of penicillin’s β-lactam core in 1929.
By the mid-20th century, Chargaff’s elucidation of purine-pyrimidine interactions in DNA (1951) cemented heterocycles’ biological relevance. Contemporary drug databases reveal that 60% of FDA-approved small-molecule therapeutics contain nitrogen heterocycles, underscoring their dominance in pharmacophore design. The evolutionary trajectory from simple furans to complex polycyclic systems reflects three key developments:
- Synthetic Accessibility : Gewald’s 1965 thiophene synthesis protocol enabled efficient production of tetrahydrobenzo[b]thiophene derivatives.
- Bioisosteric Optimization : Replacement of benzene with isoxazole improved metabolic stability while maintaining target affinity.
- Computational Modeling : Quantitative structure-activity relationship (QSAR) studies accelerated rational heterocyclic drug design post-1990s.
Evolution of Tetrahydrobenzo[b]thiophene and Isoxazole Research
Tetrahydrobenzo[b]thiophene derivatives gained prominence through their structural similarity to endogenous sulfur-containing biomolecules. The Gewald reaction, a three-component condensation of ketones, cyanoacetates, and sulfur, became the cornerstone synthesis method for 2-aminothiophene cores. Modifications at the 3-position with carbamoyl groups enhanced hydrogen-bonding capacity, critical for target engagement.
Parallel developments in isoxazole chemistry focused on its bioisosteric relationship with ester and amide functionalities. The isoxazole ring’s 1,2-oxazole nitrogen-oxygen arrangement provides:
- Enhanced metabolic resistance compared to furans
- Dipolar character for π-π stacking interactions
- Optimal logP values for blood-brain barrier penetration
Table 1 : Comparative Properties of Key Heterocycles
| Heterocycle | Aromaticity Index | Dipole Moment (D) | logP | Metabolic Stability (t₁/₂) |
|---|---|---|---|---|
| Benzene | 100 | 0 | 2.13 | Low |
| Tetrahydrobenzo[b]thiophene | 78 | 1.45 | 1.89 | Moderate |
| Isoxazole | 92 | 2.10 | 0.75 | High |
Data derived from QSAR studies of heterocyclic pharmacokinetics.
Convergence of Dual Pharmacophore Principles
The strategic fusion of tetrahydrobenzo[b]thiophene and isoxazole in N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide follows established dual pharmacophore design paradigms:
- Complementary Electronic Profiles : The electron-rich thiophene sulfur (χ = 2.58) synergizes with isoxazole’s electron-deficient oxazole ring (χ = 3.44), creating a push-pull system that enhances binding to polarized enzyme active sites.
- Conformational Restriction : The tetrahydrobenzo[b]thiophene’s semi-rigid structure reduces entropic penalties during target binding, while the isoxazole’s planar geometry facilitates π-cation interactions.
- Multi-Target Potential : Molecular docking studies suggest simultaneous engagement with Keap1 (Kelch-like ECH-associated protein 1) and COX-2 (cyclooxygenase-2), leveraging both antioxidant and anti-inflammatory pathways.
Research Significance and Objectives
This compound addresses two critical challenges in contemporary drug discovery:
- Oxidative Stress Management : The tetrahydrobenzo[b]thiophene moiety’s sulfur atom directly scavenges reactive oxygen species (ROS), while the isoxazole carboxamide modulates Nrf2-Keap1 signaling.
- Polypharmacology Mitigation : Dual pharmacophore architecture reduces off-target effects compared to combination therapies.
Current research objectives focus on:
- Optimizing substituent patterns at the 3-carbamoyl position
- Developing enantioselective synthesis routes
- Evaluating in vivo efficacy in neurodegenerative disease models
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-11(17)10-7-3-1-2-4-9(7)20-13(10)16-12(18)8-5-6-15-19-8/h5-6H,1-4H2,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVOVWZUBKYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the benzene ring to form the benzo[b]thiophene structure. The isoxazole ring is then synthesized and attached to the benzo[b]thiophene structure. Finally, the carboxamide group is introduced to complete the synthesis.
Industrial production methods for this compound typically involve large-scale synthesis using automated equipment to ensure consistency and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Isoxazole derivatives have been extensively studied for their potential antitumor properties. The compound has shown promising results in preclinical studies. For instance, a series of isoxazole derivatives demonstrated potent anticancer activity against multiple human cancer cell lines. One study highlighted that specific isoxazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The antitumor effects of isoxazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression. For example, the inhibition of cyclooxygenase (COX) enzymes has been associated with reduced tumor growth and metastasis. The compound's structural features allow it to interact with these enzymes effectively, leading to enhanced selectivity and potency against cancer cells .
Neuropharmacological Effects
Research has also pointed to the neuropharmacological potential of isoxazole derivatives. Some studies have reported that these compounds exhibit anxiolytic effects comparable to established medications like diazepam without significant neurotoxicity . This suggests that N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide may be a candidate for further development in treating anxiety disorders.
Antimicrobial Applications
Recent studies have investigated the antimicrobial properties of isoxazole derivatives against various pathogens. The compound demonstrated significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The minimal inhibitory concentration values indicated that these derivatives could serve as effective antimicrobial agents with low cytotoxicity towards human cells .
Material Science
Polymer Composites
In material science, isoxazole derivatives have been explored for their incorporation into polymer matrices to enhance mechanical and thermal properties. The unique chemical structure allows for improved interactions within polymer composites, potentially leading to materials with superior performance characteristics compared to traditional polymers .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The following table summarizes critical differences between the parent compound and its closest analogs:
Substituent Effects on Activity and Properties
- This modification could stabilize hydrophobic interactions in enzyme binding pockets .
- However, chlorine may raise toxicity concerns due to metabolic stability . 5-(4-Fluorophenyl)isoxazole (): Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic degradation compared to chlorine. The para-fluorine position may optimize target selectivity, as seen in protease inhibitors .
Carboxamide Position (Isoxazole-3 vs. Isoxazole-5):
Shifting the carboxamide from position 5 (parent) to 3 () alters hydrogen-bonding geometry, which could redirect interactions with catalytic residues in enzymes, affecting efficacy .
Broader Context: Thiazole-Based Analogs
- Thiazole vs. Isoxazole Cores: Thiazole’s sulfur atom vs.
- Carbamate Linkers: These groups may confer resistance to hydrolysis compared to carboxamides, extending half-life in vivo. However, their larger size could reduce binding efficiency in compact active sites .
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is , with a molecular weight of 290.34 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:
- Anticancer Activity : Isoxazole derivatives have shown promising results against several cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Antibacterial Properties : Some derivatives exhibit significant antibacterial activity.
Anticancer Activity
A study evaluated the anticancer potential of isoxazole derivatives against different cancer cell lines, including ovarian (OCVAR-3), breast (MCF-7), and colon (HCT 116) cancers. Among the tested compounds, one derivative demonstrated an IC50 value of 5.0 µM in the HCT 116 cell line, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | OCVAR-3 | 5.0 |
| Compound 19 | MCF-7 | 16.0 |
| Compound 19 | HCT 116 | 5.0 |
The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, molecular docking studies suggest that this compound may interact with specific proteins involved in cancer progression.
Case Studies
- Case Study on Colon Cancer : A derivative similar to this compound was tested in vitro against colon cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of compounds with isoxazole structures in models of acute inflammation. Results showed a decrease in pro-inflammatory cytokines TNF-alpha and IL-6 after treatment with the compound.
Q & A
Q. What established synthetic routes are available for this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization reactions using acetonitrile or DMF as solvents, with iodine and triethylamine as catalysts. For example, 1,3,4-thiadiazole derivatives are synthesized via a two-step process: initial thiourea formation followed by cyclization, yielding the target product with sulfur elimination . Key intermediates are characterized using:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., amide NH peaks at δ=10.36 ppm in DMSO-d6 ).
- IR Spectroscopy : To detect functional groups like C=O (1690–1700 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) .
Table 1 : Representative Synthetic Parameters for Analogous Compounds (Adapted from ):
| Compound | Reaction Conditions | Yield | Melting Point | Characterization Methods |
|---|---|---|---|---|
| 4 | Ethanol, methyl propionate | 64% | 114–116°C | IR, ¹H-NMR |
| 5 | Diethyl oxalate, ethanol/water | 70% | 210–212°C | IR, ¹H-NMR |
Q. Which spectroscopic methods are critical for confirming structural integrity?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and HRMS are essential. For example, ¹³C NMR can distinguish isoxazole carboxamide carbonyls (δ=169.9 ppm) from thiophene carbons (δ=145–155 ppm) . HRMS with <1 ppm mass accuracy confirms molecular formulas .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while information science tools analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error by 40–60% . For example, ICReDD’s workflow integrates computational screening with high-throughput validation to prioritize reaction conditions .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent antimicrobial activity ) or compound purity. Resolve by:
- Dose-response profiling : Establish EC₅₀ values across multiple cell lines .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., methoxy vs. nitro groups ).
- Purity validation : Use HPLC (>95% purity) to exclude confounding impurities .
Q. What strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Screen against targets like GSK-3β using AutoDock Vina (e.g., binding affinity < −8.0 kcal/mol suggests strong inhibition ).
- Mitochondrial assays : Measure effects on membrane potential (Rh123 fluorescence) and calcium uptake (Calcium Green-5N) in isolated mouse liver mitochondria .
- SAR studies : Modify the tetrahydrobenzo[b]thiophene or isoxazole moieties to assess activity changes .
Q. What methodologies assess stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
